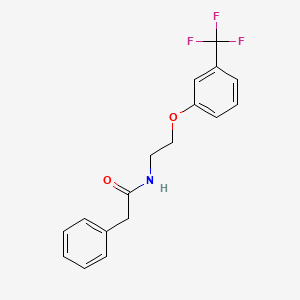

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide, also known as TFMPA, is a compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the acetamide family, which is commonly used in medicinal chemistry due to its high bioavailability and low toxicity.

Applications De Recherche Scientifique

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study focused on developing new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents through the Leuckart synthetic pathway. It involved the assessment of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives against various cancer cell lines and for anti-inflammatory and analgesic activities. The investigation highlighted that compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising anticancer, anti-inflammatory, and analgesic activities, suggesting potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Molecular Docking Analysis

Another study detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was then subjected to in silico modeling to confirm its anticancer activity by targeting the VEGFr receptor. This showcases the compound's potential as an anticancer drug, with its structure and molecular docking analysis providing insights into its mechanism of action (Sharma et al., 2018).

Photocatalytic Degradation Studies

Research into the photocatalytic degradation of pharmaceuticals, such as paracetamol (acetaminophen), using TiO2 nanoparticles under UV light, provides insights into environmental applications of related compounds. The study highlights how variations in pH affect the adsorption and photodegradation of paracetamol, with potential implications for the environmental management of similar acetamide derivatives (Jallouli et al., 2017).

Electrochemical Properties

Investigations into the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, including derivatives with acetamidophenyl groups, offer valuable insights into the chemical behavior and potential applications of 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide in developing materials with specific electrochemical properties (Schreivogel et al., 2006).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target key functional proteins in bacterial cell division .

Mode of Action

It’s worth noting that trifluoromethyl (-cf3) group-containing drugs have been found to exhibit numerous pharmacological activities . The trifluoromethyl group in the compound could potentially interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that trifluoromethyl group-containing drugs can significantly affect pharmaceutical growth .

Result of Action

Compounds with similar structures have shown potent antimicrobial activity in in vitro studies .

Propriétés

IUPAC Name |

2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c18-17(19,20)14-7-4-8-15(12-14)23-10-9-21-16(22)11-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTMJNQJWWWIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanamine](/img/structure/B2741085.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2741093.png)

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2741094.png)

![7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2741096.png)

![2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2741098.png)

![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2741104.png)

![3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741105.png)